![molecular formula C26H30O4 B12838663 [1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is an organic compound with the molecular formula C26H26O4 It is a derivative of biphenyl, where two butane-4,1-diyl diacrylate groups are attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate typically involves the reaction of 4,4’-dihydroxybiphenyl with butane-4,1-diyl diacrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to obtain a high-quality product. The final compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylate derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced acrylate groups.
Substitution: The acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacrylate derivatives, while reduction can produce biphenyl derivatives with reduced acrylate groups .
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Research: It is investigated for its potential use in drug delivery systems and biomedical applications, owing to its biocompatibility and ability to form hydrogels.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in radical polymerization reactions, leading to the formation of three-dimensional polymeric structures. These structures can interact with various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups instead of acrylate groups.
Butane-1,4-diyl diacrylate: A simpler diacrylate compound without the biphenyl core.
Uniqueness
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is unique due to its combination of the biphenyl core and diacrylate groups, which impart distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring robust materials .
Eigenschaften
Molekularformel |
C26H30O4 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-[4-[4-(4-prop-2-enoyloxybutyl)phenyl]phenyl]butyl prop-2-enoate |
InChI |
InChI=1S/C26H30O4/c1-3-25(27)29-19-7-5-9-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-6-8-20-30-26(28)4-2/h3-4,11-18H,1-2,5-10,19-20H2 |
InChI-Schlüssel |
CIONBNXYMQKBQS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
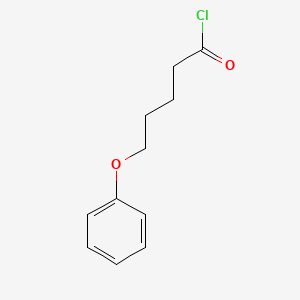
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
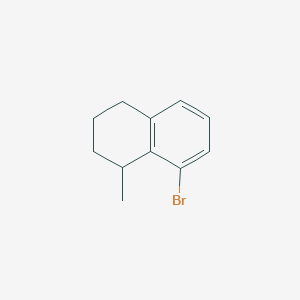


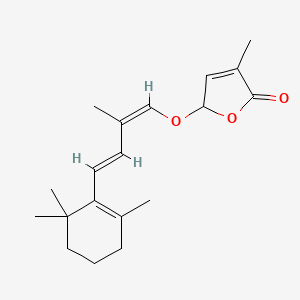
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
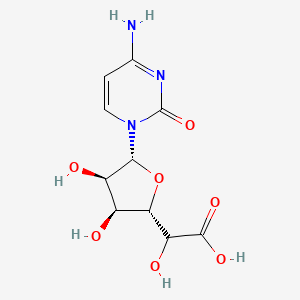
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
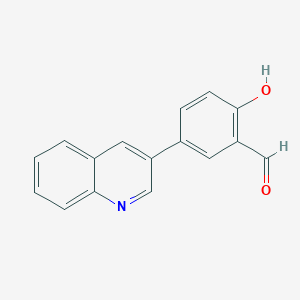
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
